

# Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Dibenzoxazepines

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Compound of Interest		
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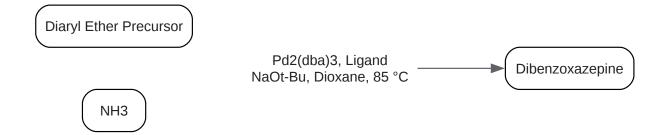
This document provides detailed application notes and experimental protocols for the synthesis of **dibenzoxazepines**, a class of heterocyclic compounds of significant interest in medicinal chemistry, via palladium-catalyzed cross-coupling reactions. Two distinct and effective methods are presented: a tandem C-N coupling and intramolecular condensation, and an intramolecular cyclocarbonylation.

# Method 1: Tandem Palladium-Catalyzed Amination and Intramolecular Condensation

This method, developed by Tsvelikhovsky and Buchwald, offers a highly efficient one-pot synthesis of **dibenzoxazepine**s from readily available diaryl ether precursors. The reaction proceeds through a palladium-catalyzed C-N coupling with ammonia, followed by a spontaneous intramolecular condensation.[1][2][3][4]

#### **General Reaction Scheme**





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Caption: General scheme for the tandem amination-condensation synthesis of **dibenzoxazepines**.

## **Experimental Protocol**

#### Materials:

- Diaryl ether precursor (1.0 mmol)
- Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 13.7 mg)
- t-BuDavePhos (L3) (0.05 mmol, 17.8 mg)
- Sodium tert-butoxide (NaOt-Bu) (1.5 mmol, 144 mg)
- Ammonia solution (0.5 M in 1,4-dioxane, 10 mL, 5.0 mmol)
- Anhydrous 1,4-dioxane
- Nitrogen gas (for inert atmosphere)

#### Procedure:

- To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the diaryl ether precursor (1.0 mmol), Pd<sub>2</sub>(dba)<sub>3</sub> (13.7 mg, 0.015 mmol), and t-BuDavePhos (17.8 mg, 0.05 mmol).
- Seal the tube with a septum, and purge with nitrogen gas for 10 minutes.



- Add sodium tert-butoxide (144 mg, 1.5 mmol).
- Via syringe, add the 0.5 M solution of ammonia in 1,4-dioxane (10 mL, 5.0 mmol).
- Place the sealed tube in a preheated oil bath at 85 °C and stir for 5 hours.
- After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
- Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired **dibenzoxazepine**.

### **Quantitative Data**

The following table summarizes the yields for a variety of substituted **dibenzoxazepines** synthesized using this protocol, as reported by Tsvelikhovsky and Buchwald.



Entry	R¹	R²	Precursor	Product	Yield (%)
1	Н	Н	2-(2- bromophenox y)benzophen one	Dibenzo[b,f] [2]oxazepine	92
2	ОМе	Н	2-(2- bromophenox y)-5- methoxybenz ophenone	2- Methoxydibe nzo[b,f] [2]oxazepine	89
3	Cl	Н	2-(2- bromophenox y)-5- chlorobenzop henone	2- Chlorodibenz o[b,f] [2]oxazepine	95
4	Н	Me	2-(2-bromo-4- methylpheno xy)benzophe none	8- Methyldibenz o[b,f] [2]oxazepine	85
5	Н	Cl	2-(2-bromo-4- chlorophenox y)benzophen one	8- Chlorodibenz o[b,f] [2]oxazepine	91

# Method 2: Intramolecular Palladium-Catalyzed Cyclocarbonylation

This method, reported by Li and coworkers, provides a route to dibenzo[b,f][2]oxazepin-11(10H)-ones through an intramolecular cyclocarbonylation of 2-(2-iodophenoxy)anilines. This approach is valuable for accessing the lactam core of this heterocyclic system.

#### **General Reaction Scheme**



2-(2-lodophenoxy)aniline PdI2, Cytop 292
CO (1 atm), Base, Solvent Dibenzo[b,f][1,4]oxazepin-11(10H)-one

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Caption: General scheme for the intramolecular cyclocarbonylation to form dibenzoxazepinones.

# **Experimental Protocol**

#### Materials:

- Substituted 2-(2-iodophenoxy)aniline (0.5 mmol)
- Palladium(II) iodide (PdI<sub>2</sub>) (0.025 mmol, 9.0 mg)
- 1,3,5,7-tetramethyl-6-phenyl-2,4,8-trioxa-6-phospha-adamantane (Cytop 292) (0.05 mmol, 14.6 mg)
- Diisopropylethylamine (DIPEA) (1.0 mmol, 174 μL)
- Anhydrous N,N-dimethylformamide (DMF) (5 mL)
- Carbon monoxide (CO) gas (balloon)
- Nitrogen gas (for inert atmosphere)

#### Procedure:

- To a dry Schlenk flask containing a magnetic stir bar, add the 2-(2-iodophenoxy)aniline derivative (0.5 mmol), PdI<sub>2</sub> (9.0 mg, 0.025 mmol), and Cytop 292 (14.6 mg, 0.05 mmol).
- Evacuate and backfill the flask with nitrogen three times.
- Add anhydrous DMF (5 mL) and DIPEA (174 μL, 1.0 mmol) via syringe.
- Evacuate and backfill the flask with carbon monoxide gas (from a balloon) three times.



- Heat the reaction mixture at 80 °C under a CO atmosphere (balloon) for 12 hours.
- After cooling to room temperature, dilute the reaction mixture with water (15 mL) and extract with ethyl acetate (3 x 15 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to yield the pure dibenzo[b,f][2]oxazepin-11(10H)-one.

### **Quantitative Data**

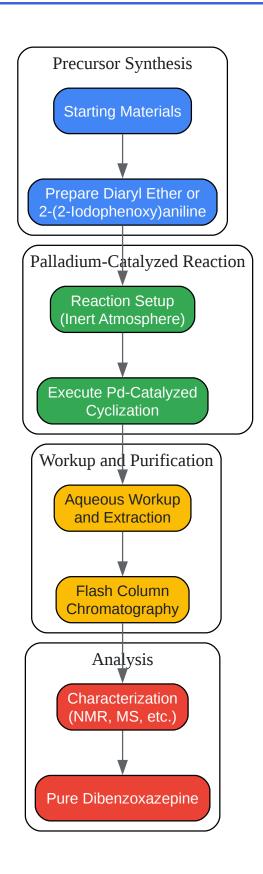
The following table presents the yields for various substituted dibenzo[b,f][2]oxazepin-11(10H)-ones synthesized using this protocol.

Entry	R¹	R²	R³	R <sup>4</sup>	Yield (%)
1	Н	Н	Н	Н	85
2	Ме	Н	Н	Н	82
3	OMe	Н	Н	Н	88
4	Н	Н	Ме	Н	80
5	Н	Н	Cl	Н	75

# **Logical Workflow for Synthesis and Analysis**

The following diagram illustrates a typical workflow for the synthesis and characterization of **dibenzoxazepine**s using the palladium-catalyzed methods described.





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Caption: A generalized workflow for the palladium-catalyzed synthesis of **dibenzoxazepines**.



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#### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Concise Palladium-Catalyzed Synthesis of Dibenzodiazepines and Structural Analogs [dspace.mit.edu]
- 3. Concise Palladium-Catalyzed Synthesis of Dibenzodiazepines and Structural Analogs [dspace.mit.edu]
- 4. dspace.mit.edu [dspace.mit.edu]
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